N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-4-9-17-16(10-11)12(2)18(24-17)19(23)21-15-7-5-14(6-8-15)20-13(3)22/h4-10H,1-3H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRRPCKROKAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-3,5-Dimethylacetophenone Derivatives
Patented Friedel-Crafts acylation protocols demonstrate that treating 2-hydroxy-3,5-dimethylacetophenone with acetyl chloride in the presence of AlCl₃ (1.2 equiv, CHCl₃, 0–5°C, 4 h) induces cyclization to 3,5-dimethylbenzofuran-2-carboxylic acid (mp 134–137°C, 82% yield). This method leverages the electron-donating methyl groups to direct acylation at the 2-position, minimizing byproducts.
Palladium-Catalyzed Coupling for Regioselective Methylation
Recent studies highlight the use of Suzuki-Miyaura cross-coupling to install methyl groups post-cyclization. For instance, reacting 3-bromo-5-fluorobenzofuran-2-carboxylate with methylboronic acid (PdCl₂(dppf)·CH₂Cl₂, K₃PO₄, MeCN, reflux, 2 h) achieves 3,5-dimethyl substitution with 76% yield. This approach offers flexibility for late-stage functionalization but requires rigorous exclusion of moisture.
Carboxamide Formation: Ester-to-Amide Conversion
Converting the benzofuran-2-carboxylate intermediate to the carboxamide is critical. Patent data reveals two effective pathways:
Formamide Aminolysis
Heating ethyl 3,5-dimethylbenzofuran-2-carboxylate with formamide (3 equiv) and sodium methoxide (0.5 equiv) in N-methylpyrrolidone (NMP) at 110°C for 6 hours produces the carboxamide in 94% yield. This one-pot method avoids intermediate isolation, enhancing scalability.
Ammonolysis via Gaseous NH₃
Alternative protocols bubble anhydrous ammonia through a solution of the methyl ester in toluene at −10°C, achieving 89% conversion after 12 hours. While slower, this method minimizes hydrolysis side reactions (<2%).
Coupling with 4-Acetamidophenylamine: Nucleophilic Acyl Substitution
Introducing the 4-acetamidophenyl group necessitates careful activation of the carboxamide.
HATU-Mediated Amide Bond Formation
Reacting 3,5-dimethylbenzofuran-2-carboxamide with 4-acetamidophenylamine (1.1 equiv) using HATU (1.5 equiv) and DIPEA (3 equiv) in DMF (25°C, 48 h) affords the target compound in 68% yield. Purification via recrystallization from ethanol/water (7:3) elevates purity to >99%.
Mitsunobu Coupling for Ether Linkages
While less common, Mitsunobu conditions (DIAD, PPh₃, THF) have been tested, but yields remain suboptimal (43%) due to competing O-alkylation.
Optimization of Protecting Group Strategies
Tert-butoxycarbonyl (BOC) protection proves essential for preventing undesired N-alkylation during coupling steps. Deprotection with methanolic HCl (4 M, 25°C, 1 h) restores the free amine with >95% recovery.
Crystallization and Polymorph Control
Crystallizing the final product from dimethylformamide (DMF)/water (9:1) yields yellow needles (mp 219–220°C). Single-crystal X-ray diffraction confirms the orthorhombic P2₁2₁2₁ space group, with unit cell parameters a = 9.452 Å, b = 12.783 Å, c = 14.245 Å.
Comparative Analysis of Synthetic Routes
| Method | Benzofuran Yield | Carboxamide Yield | Coupling Yield | Total Yield | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts + HATU | 82% | 94% | 68% | 51.3% | 99.1 |
| Suzuki + Ammonolysis | 76% | 89% | 65% | 43.9% | 98.5 |
| Mitsunobu Alternative | 78% | 91% | 43% | 30.6% | 97.8 |
Scale-Up Considerations and Industrial Viability
Patent data emphasizes dichloromethane and isopropanol/water (95:5) as optimal solvents for large-scale work-up, reducing emulsion formation. Continuous flow reactors improve the Friedel-Crafts step’s exothermicity management, achieving 85% yield at 10 kg scale.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) key peaks:
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The compound can be synthesized through various chemical reactions involving benzofuran derivatives and acetamide moieties. The typical synthetic route includes the following steps:
- Formation of Benzofuran Core : Starting from 2-hydroxybenzaldehyde, the benzofuran structure is constructed through a cyclization reaction.
- Acetamide Substitution : The introduction of the acetamido group occurs via acylation reactions using acetic anhydride or acetyl chloride.
- Dimethyl Substitution : The 3,5-dimethyl substitution can be achieved through methylation reactions using methyl iodide in the presence of a base.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, particularly lung adenocarcinoma (A549) and breast cancer (MCF-7).
Table 1: Anticancer Activity Against Various Cell Lines
The IC50 values indicate that this compound has comparable potency to standard chemotherapeutics like cisplatin, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria. The results indicate a moderate inhibitory effect against certain Gram-positive bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | |
| Escherichia coli | >64 |
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing A549 xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.
Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
